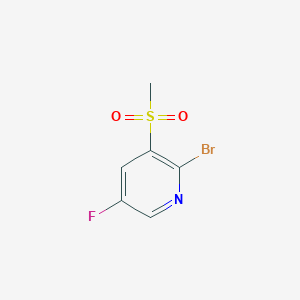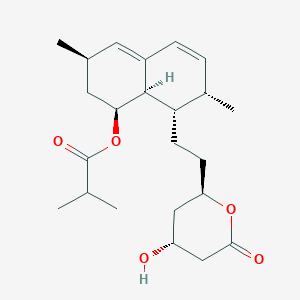
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is a bile acid derivative that has been modified to include a sulfonate group. This compound is known for its role in various biochemical and physiological processes, particularly in the metabolism of lipids and cholesterol. It is often used in scientific research as a reference substance for drug impurities and as a reagent in biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt typically involves the sulfonation of glycoursodeoxycholic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation of the hydroxyl group at the 3-position of the steroid nucleus .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where glycoursodeoxycholic acid is treated with sulfonating agents. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt. The product is purified through crystallization or chromatography techniques to achieve the desired purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate group.
Major Products:
Oxidation: Formation of 3-keto-glycoursodeoxycholic acid.
Reduction: Regeneration of glycoursodeoxycholic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in the synthesis of other bile acid derivatives and in analytical chemistry for the detection of specific functional groups.
Biology: Employed in studies of lipid metabolism and cholesterol homeostasis.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the formulation of pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters. It modulates the activity of enzymes involved in lipid metabolism, thereby influencing cholesterol levels and bile acid synthesis. The sulfonate group enhances its solubility and bioavailability, making it more effective in its biological roles .
Comparison with Similar Compounds
- Glycodeoxycholic Acid 3-Sulfate Disodium Salt
- Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt
- Taurochenodeoxycholic Acid 3-Sulfate Disodium Salt
- Lithocholic Acid 3-Sulfate Disodium Salt
Comparison: 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is unique due to its specific sulfonation at the 3-position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has enhanced solubility and a different spectrum of biological activity, making it particularly useful in specific research and therapeutic applications .
Properties
CAS No. |
71781-63-0 |
|---|---|
Molecular Formula |
C₂₆H₄₁NNa₂O₉S |
Molecular Weight |
589.65 |
Synonyms |
Cholane; Glycine derivative; N-[(3α,5β,7β)-7-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine Disodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





